Ir(dFppy)3

Catalog No.
S2673061
CAS No.
387859-70-3
M.F
C33H18F6IrN3
M. Wt
762.735
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ir(dFppy)<SUB>3</SUB>

CAS Number

387859-70-3

Product Name

Ir(dFppy)3

Molecular Formula

C33H18F6IrN3

Molecular Weight

762.735

InChI

InChI=1S/3C11H6F2N.Ir/c3*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h3*1-4,6-7H;

InChI Key

GFSFWLGQTIKUOK-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.[Ir]

Solubility

not available

Properties:

  • Form: Powder or crystals
  • Melting point: 401 °C
  • Light absorption: Activated by visible light with a wavelength of 450 nm

Application: Photocatalyst for Decarboxylative Arylation

Ir(dFppy)3 functions as a photocatalyst, a substance that accelerates chemical reactions using light. Specifically, it facilitates the decarboxylative arylation of alpha amino acids. This reaction involves the removal of a carboxyl group (COOH) from an alpha amino acid (an organic molecule containing an amino group and a carboxylic acid group next to each other on the carbon chain) and its replacement with an aryl group (an aromatic hydrocarbon ring).

The use of Ir(dFppy)3 as a photocatalyst offers several advantages:

  • Visible light activation: Unlike some photocatalysts that require ultraviolet light, Ir(dFppy)3 can be activated by visible light, which is a more abundant and safer light source.
  • Mild reaction conditions: The decarboxylative arylation reaction using Ir(dFppy)3 can be carried out at room temperature, eliminating the need for harsh reaction conditions.
  • Broad substrate scope: This photocatalyst can be used with a variety of alpha amino acids and aryl bromides, making it a versatile tool for organic synthesis. [1]

Dates

Modify: 2023-08-16

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